molecular formula C16H14O6 B121108 Sterubin CAS No. 51857-11-5

Sterubin

Cat. No. B121108
CAS RN: 51857-11-5
M. Wt: 302.28 g/mol
InChI Key: DSAJORLEPQBKDA-AWEZNQCLSA-N
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Description

Sterubin (7-methoxy-3’,4’,5-trihydroxyflavanone) is a bitter-masking flavanone extracted from Yerba Santa (Eriodictyon californicum), a plant native to America . It is one of the four flavanones identified in this plant that elicit taste-modifying properties . Recent research has demonstrated some neuroprotective properties of Sterubin in vitro .


Synthesis Analysis

The synthesis of Sterubin involves resolution of synthetically prepared racemic sterubin into its pure enantiomers . Although in methanol configurational stability was observed, racemization took place in the cell culture medium .


Molecular Structure Analysis

The molecular structure of Sterubin is C16H14O6 . It is a flavanone, a type of flavonoid, which are a class of plant secondary metabolites . The specific combination of modifications to the A, B, and C rings in Sterubin leads to a unique compound that is highly protective against multiple initiators of cell death .


Chemical Reactions Analysis

Sterubin has shown potent neuroprotective activity against multiple insults as well as strong anti-inflammatory activity against several distinct inducers of inflammation . These effects correlated directly with the ability of Sterubin to strongly induce Nrf2 in both nerve and microglial cells .


Physical And Chemical Properties Analysis

The chemical formula of Sterubin is C16H14O6 and it has a molar mass of 302.28 g/mol . The density of Sterubin is 1.458 g/mL .

Scientific Research Applications

Antibacterial Properties

7-O-Methyleriodictyol: has been studied for its potential antibacterial properties. Research indicates that it can inhibit the growth of certain bacteria, such as Bacillus subtilis and Staphylococcus aureus . It reached 50% growth inhibition at a concentration of 1.25 μg/μL . This suggests that Sterubin could be a candidate for developing new antibacterial agents, particularly in the fight against antibiotic-resistant strains.

Lipophilicity and Cell Membrane Interaction

The compound’s lipophilicity, or its ability to dissolve in fats, oils, and non-polar solvents, has been correlated with its antibacterial activity. Studies have shown that active flavonoids like Sterubin present diffusion coefficients and a range of lipophilicity that could predict their success in accessing bacterial targets . This property is crucial for the design of drugs that need to penetrate cell membranes to reach their site of action.

Structure-Activity Relationship

Sterubin’s structure-activity relationship has been explored to understand how its chemical structure affects its biological activity. The presence of methoxy groups and other structural features can significantly influence its antibacterial efficacy. This information is valuable for the rational design of more potent derivatives and analogs .

Antimicrobial Activity in Traditional Medicine

Sterubin is found in traditional medicinal plants like Blumea balsamifera , used in the Philippines for treating kidney stones and as a diuretic. The compound’s presence in such plants supports their use in traditional medicine and opens up avenues for their scientific validation and potential therapeutic applications .

Chemical Composition Analysis

The compound has been identified through various analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the precise determination of Sterubin in complex mixtures, which is essential for quality control and standardization of herbal medicines containing this compound .

Potential Application in Treating Infections

Given its antimicrobial properties, Sterubin could be further researched for its potential application in treating bacterial infections of the urinary and digestive tracts. Isolation and standardization of this bioactive component from plant extracts could lead to the development of new treatments for microbial infections .

Safety and Hazards

The safety of Sterubin treatment is not yet established . Topical treatment with Yerba santa extract or Sterubin in a small number of people have shown that there was no darkening of the skin despite the beard/hair regaining pigmentation .

Mechanism of Action

Target of Action

7-O-Methyleriodictyol, also known as Sterubin, primarily targets pro-inflammatory cytokines . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. Pro-inflammatory cytokines are responsible for promoting systemic inflammation.

Mode of Action

Sterubin interacts with its targets by inhibiting the action of pro-inflammatory cytokines . This inhibition can help reduce inflammation, which is a key factor in a variety of diseases and conditions.

Biochemical Pathways

It is known that the compound hasanti-inflammatory, anti-oxidant, and anti-tumor properties . These properties suggest that Sterubin may affect multiple biochemical pathways related to inflammation, oxidative stress, and tumor growth.

Pharmacokinetics

It is known that sterubin is a yellow crystalline solid that can dissolve in some organic solvents, such as ethanol and dimethyl sulfoxide . This suggests that Sterubin may have good bioavailability.

Result of Action

The molecular and cellular effects of Sterubin’s action are largely based on its anti-inflammatory, anti-oxidant, and anti-tumor properties . By inhibiting pro-inflammatory cytokines, Sterubin can help reduce inflammation at the cellular level . Its anti-oxidant properties suggest that it may protect cells from damage caused by free radicals. Furthermore, its anti-tumor properties indicate that it may inhibit the growth of certain types of cancer cells .

Action Environment

The action, efficacy, and stability of Sterubin can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action and efficacy may be influenced by the lipid content of the environment . Additionally, the compound’s stability may be affected by factors such as temperature and light exposure.

properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJORLEPQBKDA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199819
Record name 7-O-Methyleriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51857-11-5
Record name Sternbin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51857-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-O-Methyleriodictyol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051857115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-O-Methyleriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STERUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IT00NY6AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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